2-(2-Fluorophenoxy)-5-(methylsulfonyl)aniline
Description
Significance of Aniline (B41778) Scaffolds in Advanced Chemical Synthesis
Aniline and its derivatives are foundational building blocks in organic synthesis. Their utility stems from the nucleophilic character of the amino group and the susceptibility of the aromatic ring to electrophilic substitution. This dual reactivity allows for a wide array of chemical transformations, making aniline scaffolds essential for the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. In the context of advanced chemical synthesis, aniline derivatives are frequently employed in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form complex carbon-nitrogen bonds. The electronic properties of the aniline ring can be modulated by the presence of various substituents, which in turn influences the reactivity and selectivity of these synthetic transformations.
Overview of Fluorinated Aryloxy Ethers in Contemporary Organic Chemistry
The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. Fluorinated aryloxy ethers, characterized by a fluorine-substituted aromatic ring linked to another aryl group via an ether linkage, are of particular interest in medicinal chemistry. The presence of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the high electronegativity of fluorine can influence the acidity of nearby protons and modulate the binding affinity of a molecule to its biological target. The synthesis of diaryl ethers, including those with fluorine substituents, is often achieved through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.
Importance of Methylsulfonyl Functionalities in Molecular Design and Reactivity
The methylsulfonyl (-SO2CH3) group is a prominent functional group in medicinal chemistry and materials science. As a strong electron-withdrawing group, it can significantly impact the electronic properties of an aromatic ring, influencing its reactivity and the pKa of attached functional groups. In drug design, the methylsulfonyl moiety is often utilized as a bioisostere for other functional groups and can improve a compound's solubility and pharmacokinetic profile. Its ability to act as a hydrogen bond acceptor can also contribute to the binding interactions between a ligand and its target protein. From a reactivity standpoint, the sulfonyl group can activate adjacent positions on an aromatic ring towards nucleophilic attack.
Contextualization of 2-(2-Fluorophenoxy)-5-(methylsulfonyl)aniline within Complex Aryl Systems
This compound emerges as a complex aryl system that strategically combines the aforementioned structural motifs. The aniline core provides a versatile handle for further synthetic modifications. The 2-(2-fluorophenoxy) substituent introduces a fluorinated element, potentially conferring desirable pharmacokinetic properties. The 5-(methylsulfonyl) group acts as a strong electronic modulator of the aniline ring.
While specific research on the direct applications of this compound is not extensively documented in publicly available literature, its structure strongly suggests its role as a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. For instance, the related compound 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) is a known important fragment in the development of inhibitors for vascular endothelial growth factor receptor 2 (VEGFR2), a key target in anti-angiogenic cancer therapies. nih.gov This suggests that this compound could be a precursor for novel therapeutic agents.
Synthesis and Properties
Detailed experimental data on the synthesis and physical properties of this compound are scarce in peer-reviewed journals. However, a plausible synthetic route can be extrapolated from established methods for preparing structurally similar compounds. A common approach for the synthesis of substituted anilines involves the reduction of a corresponding nitroaromatic compound. Therefore, a potential synthesis of the title compound could involve the nucleophilic aromatic substitution of a difluoro- or chloro-substituted nitrobenzene (B124822) with 2-fluorophenol (B130384), followed by the reduction of the nitro group to an amine.
Hypothetical Synthetic Scheme:
Nucleophilic Aromatic Substitution: Reaction of 1-fluoro-2-nitro-4-(methylsulfonyl)benzene with 2-fluorophenol in the presence of a base to form 2-(2-fluorophenoxy)-1-nitro-4-(methylsulfonyl)benzene.
Nitro Group Reduction: Reduction of the nitro intermediate to the corresponding aniline, this compound, using standard reducing agents such as tin(II) chloride or catalytic hydrogenation.
The physical and chemical properties of this compound would be influenced by its constituent parts. The presence of the polar sulfonyl and amino groups would likely result in a solid compound with moderate solubility in organic solvents.
Predicted Physicochemical Properties Below is a table of predicted properties. Experimental data is not readily available.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₁₃H₁₂FNO₃S |
| Molecular Weight | 281.3 g/mol |
| Boiling Point | ~450-500 °C |
| Melting Point | ~150-180 °C |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenoxy)-5-methylsulfonylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3S/c1-19(16,17)9-6-7-13(11(15)8-9)18-12-5-3-2-4-10(12)14/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYNCKPCHMULIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 2 2 Fluorophenoxy 5 Methylsulfonyl Aniline and Analogous Compounds
Modular Approaches to Aniline (B41778) Functionalization
The construction of polysubstituted anilines often relies on the sequential introduction of functional groups onto a simpler aniline or benzene (B151609) precursor. This modular approach allows for the controlled synthesis of specific isomers and analogs.
Introduction of the Methylsulfonyl Group onto Aromatic Amines
The methylsulfonyl group is a common moiety in medicinal chemistry. Its introduction onto an aromatic ring can be achieved through several synthetic routes. One common method involves the sulfonation of an aniline derivative. nih.gov This can be followed by conversion of the resulting sulfonic acid to a sulfonyl chloride, which can then be transformed into a sulfonamide or other sulfonyl derivatives. nih.gov For instance, direct sulfonation of an aniline can be achieved, though the harsh conditions can sometimes lead to a mixture of products. nih.gov A milder, alternative approach involves the rearrangement of O-(arenesulfonyl)hydroxylamines to yield ortho-sulfonyl anilines, providing a regioselective route to these compounds. nih.gov
Another strategy involves the use of a sulfonyl group as a protecting group for amines. chem-station.com Sulfonamides, formed by reacting an amine with a sulfonyl chloride, are stable under a variety of conditions. chem-station.com While typically used for protection, this chemistry highlights a reliable method for forming a carbon-sulfur bond adjacent to a nitrogen atom. The Fukuyama amine synthesis, for example, utilizes a nosyl (Ns) protecting group that can be removed under specific conditions, demonstrating the versatility of sulfonyl groups in synthesis. chem-station.com
Regioselective Aryloxy Ether Formation on Aniline Derivatives
The formation of an aryloxy ether linkage on an aniline derivative requires careful control of regioselectivity. The Ullmann condensation is a classical method for forming carbon-heteroatom bonds, including C-O bonds for diaryl ether synthesis. acs.org Modern variations of this reaction often employ copper or palladium catalysts to facilitate the coupling of an aryl halide with an alcohol or phenol (B47542). acs.orgorganic-chemistry.org For instance, palladium-catalyzed coupling of aryl bromides and chlorides with primary alcohols has been demonstrated. acs.org
The regioselectivity of these reactions can be influenced by the electronic and steric properties of the substituents on both the aniline and the aryl halide. In the context of synthesizing 2-(2-Fluorophenoxy)-5-(methylsulfonyl)aniline, a key step would involve the coupling of a suitably protected and substituted aniline with a fluorophenol derivative. The strong directing effect of the amino group in anilines can lead to high regioselectivity in arylation reactions. nih.gov
Mechanisms and Applications of Nucleophilic Aromatic Substitution (SNAr) in Constructing Fluorophenoxy-Aniline Linkages
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the formation of aryl ethers and is particularly relevant for constructing the fluorophenoxy-aniline linkage in the target molecule. wikipedia.org This reaction involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. wikipedia.orgchemistrysteps.com
The presence of electron-withdrawing groups, such as a nitro or sulfonyl group, on the aromatic ring is crucial for activating it towards nucleophilic attack. wikipedia.orgchemistrysteps.com The reaction generally proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com
Kinetic and Thermodynamic Considerations in SNAr Reactions
The rate of an SNAr reaction is influenced by several factors, including the nature of the solvent, the nucleophile, the leaving group, and the activating groups on the aromatic ring. nih.gov The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.comyoutube.com
The reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. chemistrysteps.comyoutube.com This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. youtube.com
Below is an interactive table summarizing the relative reactivity of leaving groups in SNAr reactions.
Catalytic and Non-Catalytic SNAr Methodologies
While many SNAr reactions proceed without a catalyst, particularly with highly activated substrates, catalysis can significantly expand the scope and efficiency of these transformations. acsgcipr.org Metal complexes, for instance, can activate otherwise unreactive arenes towards nucleophilic attack. acsgcipr.org This can be achieved through π-complexation of the metal to the aromatic ring, which withdraws electron density and enhances its electrophilicity. acsgcipr.orgworktribe.com Ruthenium and chromium complexes have been shown to catalyze SNAr reactions in this manner. worktribe.com
Lewis acids can also promote SNAr reactions by coordinating to heteroatoms in the aromatic ring, thereby increasing its electron deficiency. acsgcipr.org Furthermore, organic superbases have been employed to catalyze concerted SNAr reactions of fluoroarenes, offering a complementary approach to traditional methods. acs.org These catalytic systems can enable the use of less activated aryl halides and a broader range of nucleophiles. acs.orgresearchgate.net
Sulfone Synthesis Pathways: From Precursors to Methylsulfonyl Moieties
The methylsulfonyl group in the target molecule can be synthesized from various precursors. A common method for preparing sulfones is the oxidation of the corresponding sulfide (B99878). However, for the direct introduction of a methylsulfonyl group, methanesulfonyl chloride is a key reagent. google.comgoogle.com It can react with a nucleophilic carbon on an aromatic ring, often facilitated by a Lewis acid catalyst in a Friedel-Crafts-type reaction.
Alternatively, the sulfonyl group can be constructed from a thiol or disulfide precursor. researchgate.net For example, a thiol can be oxidized to a sulfonyl chloride, which can then be used in subsequent reactions. researchgate.net A patent describes the synthesis of 1-(methylsulfonyl)imidazolidin-2-one from 2-imidazolidinone and methanesulfonyl chloride in the presence of an organic base. google.comgoogle.com This highlights a general method for forming N-sulfonyl bonds.
In the context of synthesizing 5-(ethylsulfonyl)-2-methoxyaniline (B1360015), a known pharmacologically important fragment, a four-step synthesis starting from 4-methoxybenzene-1-sulfonyl chloride has been developed. nih.gov This multi-step approach underscores the necessity of strategic precursor selection and functional group manipulation to arrive at the desired polysubstituted aniline. nih.gov
The following table provides an overview of common precursors for sulfone synthesis.
Oxidation of Sulfides and Sulfoxides
A common and direct method for the synthesis of aryl sulfones is the oxidation of the corresponding aryl sulfides. This transformation is a cornerstone of sulfur chemistry, offering a reliable route to the sulfonyl group. In the context of synthesizing this compound, a plausible precursor would be 2-(2-Fluorophenoxy)-5-(methylthio)aniline. The oxidation of the sulfide to the sulfone can be achieved using a variety of oxidizing agents.
The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or undesired side reactions, particularly with the electron-rich aniline moiety present. Common oxidants include hydrogen peroxide, often in the presence of a catalyst, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. The reaction typically proceeds through a sulfoxide (B87167) intermediate, which can be isolated or further oxidized in situ to the desired sulfone.
A key advantage of this method is the ready availability of the sulfide precursors. For instance, 2-(2-Fluorophenoxy)-5-(methylthio)aniline could potentially be synthesized via nucleophilic aromatic substitution on a suitably substituted benzene derivative.
Table 1: Common Oxidizing Agents for Sulfide to Sulfone Conversion
| Oxidizing Agent | Typical Conditions | Notes |
| Hydrogen Peroxide (H₂O₂) | Acetic acid, room temp. to reflux | Often requires a catalyst (e.g., tungstic acid). |
| m-CPBA | Dichloromethane, 0 °C to room temp. | Generally high yielding and clean. |
| Potassium Permanganate (KMnO₄) | Acetone/water, controlled temperature | A strong oxidant that requires careful control. |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Methanol (B129727)/water, room temp. | A versatile and environmentally friendly option. |
Alternative Routes to Aryl Methyl Sulfones
Beyond the oxidation of sulfides, several other methods are available for the direct introduction of a methylsulfonyl group onto an aromatic ring. One such approach involves the reaction of an aryl halide with a sulfinate salt, a transformation often catalyzed by copper. For the synthesis of this compound, a potential precursor could be 5-bromo-2-(2-fluorophenoxy)aniline, which could then be reacted with sodium methanesulfinate (B1228633) in the presence of a copper catalyst to yield the target compound.
Another strategy is the sulfonylation of an activated aromatic ring. While direct Friedel-Crafts sulfonylation can be challenging for highly substituted or deactivated rings, alternative methods have been developed. For example, aryldiazonium salts can be converted to aryl sulfonyl chlorides via the Sandmeyer reaction, which can then be reduced to the corresponding sulfone.
Recent advancements have also explored the use of sulfonyl hydrazides as precursors to sulfonyl radicals, which can then be coupled with aryl partners. These methods offer alternative disconnection points in the retrosynthetic analysis of this compound.
Advanced Synthetic Methodologies
Convergent Synthesis of Multiply Substituted Anilines
For the target molecule, a convergent synthesis could involve the preparation of two key intermediates: a 2-amino-4-halophenyl methyl sulfone and 2-fluorophenol (B130384). These two fragments could then be coupled via a diaryl ether forming reaction, such as the Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig C-O coupling reaction.
The Ullmann condensation, a classical method for forming diaryl ethers, typically involves the reaction of an aryl halide with a phenol in the presence of a copper catalyst and a base at elevated temperatures. organic-chemistry.orgbeilstein-journals.org Modern variations of this reaction often employ ligands to facilitate the coupling at lower temperatures and with a broader substrate scope. organic-chemistry.orgbeilstein-journals.org
Table 2: Comparison of Diaryl Ether Synthesis Methods
| Method | Catalyst System | Typical Conditions | Advantages |
| Ullmann Condensation | Copper (e.g., CuI, Cu₂O) | High temperature, polar solvent (e.g., DMF, pyridine) | Cost-effective catalyst. |
| Buchwald-Hartwig C-O Coupling | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine (B1218219) ligands | Moderate temperature, various solvents | High functional group tolerance, milder conditions. |
Alternatively, the diaryl ether linkage could be formed first, followed by the introduction of the methylsulfonyl group. For instance, 2-(2-fluorophenoxy)aniline (B1318579) could be synthesized and then subjected to sulfonylation at the 5-position.
Multicomponent Reaction Strategies for Related Structural Motifs
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a powerful tool for the rapid construction of molecular diversity. While a direct MCR for the synthesis of this compound is not immediately apparent, MCR strategies can be employed to generate key structural motifs present in the target molecule or its analogues.
For example, certain MCRs can be used to construct highly substituted aniline rings. By carefully selecting the starting materials, it may be possible to generate a polysubstituted aniline that can then be further functionalized to introduce the 2-fluorophenoxy and methylsulfonyl groups.
Furthermore, MCRs are valuable for creating libraries of related compounds for structure-activity relationship studies. By varying the inputs to an MCR, a wide range of analogues of the target molecule could be synthesized, which is particularly useful in a drug discovery context.
Optimization of Reaction Conditions and Yields for Substituted Aniline Synthesis
The synthesis of highly substituted anilines often requires careful optimization of reaction conditions to maximize yields and minimize the formation of byproducts. Key parameters that are frequently optimized include the choice of catalyst, ligand, base, solvent, reaction temperature, and reaction time.
In the context of a convergent synthesis of this compound via an Ullmann condensation, for example, screening different copper sources (e.g., CuI, Cu₂O, Cu(OAc)₂), ligands (e.g., phenanthroline, N,N-dimethylglycine), and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can have a profound impact on the reaction outcome. The use of microwave irradiation has also been shown to accelerate many cross-coupling reactions, often leading to shorter reaction times and improved yields.
For the final reduction of a nitro precursor to the aniline, various reducing agents can be employed, each with its own advantages. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Other options include the use of metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) or transfer hydrogenation with reagents like ammonium (B1175870) formate. The choice of reducing agent will depend on the functional group tolerance of the substrate.
Chemical Reactivity and Derivatization of the 2 2 Fluorophenoxy 5 Methylsulfonyl Aniline Core
Reactivity Profiles of the Aniline (B41778) Nitrogen and Aromatic Rings
The aniline portion of the molecule, consisting of a primary amino group attached to a benzene (B151609) ring, is a primary site of chemical reactivity. The electron density of the aniline ring and the nucleophilicity of the nitrogen atom are modulated by the electronic effects of the other substituents.
The nitrogen atom of the aniline group possesses a lone pair of electrons, rendering it nucleophilic and basic. geeksforgeeks.orgquora.com However, the basicity of the aniline in this specific molecule is significantly attenuated compared to aniline itself. This is due to the presence of two electron-withdrawing groups: the phenoxy group and, more potently, the methylsulfonyl group. chemistrysteps.comdoubtnut.com These groups pull electron density away from the aniline ring and, consequently, from the nitrogen atom, making the lone pair less available for protonation or for attacking electrophiles. chemistrysteps.comresearchgate.net
Despite this reduced basicity, the aniline nitrogen can still participate in reactions typical of primary aromatic amines, such as acylation, alkylation, and diazotization. wikipedia.org For instance, reaction with acyl chlorides or anhydrides would be expected to form the corresponding amide. Diazotization, through treatment with nitrous acid, would yield a diazonium salt, a versatile intermediate for introducing a wide range of functional groups via Sandmeyer or similar reactions. wikipedia.org
Table 1: Predicted Relative Basicity of Substituted Anilines
| Compound | Substituents | Predicted Relative Basicity |
| Aniline | -H | Highest |
| p-Methoxyaniline | -OCH₃ (EDG) | Higher than aniline |
| 2-(2-Fluorophenoxy)-5-(methylsulfonyl)aniline | -OAr, -SO₂Me (EWGs) | Significantly lower than aniline |
| p-Nitroaniline | -NO₂ (Strong EWG) | Lowest |
EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group
Electrophilic aromatic substitution (EAS) is a key class of reactions for modifying aromatic rings. The regiochemical outcome of such reactions on this compound is determined by the directing effects of the existing substituents. wikipedia.org
The amino group (-NH₂) is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring by resonance. wikipedia.orgbyjus.com The phenoxy group (-OAr) is also an activating, ortho, para-directing group for similar reasons. wikipedia.org Conversely, the methylsulfonyl group (-SO₂Me) is a strong deactivating group and a meta-director, withdrawing electron density from the ring through both inductive and resonance effects. nih.govunizin.org
In the aniline ring of the target molecule, the directing effects of the substituents are as follows:
The amino group at C1 directs ortho (to C2 and C6) and para (to C4).
The phenoxy group at C2 is an ortho, para-director, but its influence on its own ring (the aniline ring) is primarily through its electron-withdrawing inductive effect, which deactivates the ring.
The methylsulfonyl group at C5 directs meta to itself (to C1 and C3).
Given these competing influences, predicting the precise outcome of an EAS reaction is complex. The powerful activating effect of the amino group would likely dominate, directing incoming electrophiles to the positions ortho and para to it. However, the position ortho to the amino group (C2) is already substituted. The other ortho position (C6) is sterically unhindered. The position para to the amino group (C4) is also available. Therefore, electrophilic substitution on the aniline ring is most likely to occur at the C4 and C6 positions.
Table 2: Summary of Directing Effects for Electrophilic Aromatic Substitution
| Substituent Group | Position on Aniline Ring | Electronic Effect | Directing Effect |
| Amino (-NH₂) | C1 | Activating (+M > -I) | ortho, para |
| Phenoxy (-OAr) | C2 | Deactivating (Inductive) | ortho, para (on its own ring) |
| Methylsulfonyl (-SO₂Me) | C5 | Deactivating (-M, -I) | meta |
+M: positive mesomeric (resonance) effect; -I: negative inductive effect; -M: negative mesomeric effect
Chemical Transformations Involving the Fluorophenoxy Group
The fluorophenoxy portion of the molecule offers additional sites for chemical modification, namely the fluorine atom and the ether linkage.
A fluorine atom on an aromatic ring is generally a poor leaving group in nucleophilic aromatic substitution (SₙAr) reactions. However, SₙAr can be facilitated if the ring is activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org In the case of this compound, the phenoxy ring is not sufficiently activated by electron-withdrawing groups to make the fluorine atom highly susceptible to displacement by common nucleophiles under standard conditions. masterorganicchemistry.com For SₙAr to occur at the fluorine-bearing carbon, forcing conditions (high temperature, strong base) and a potent nucleophile would likely be required. nih.gov
The diaryl ether bond (Ar-O-Ar) is generally stable and requires specific conditions for cleavage. acs.org Reductive cleavage methods, often employing metal catalysts or strong reducing agents, can break the C-O bond. researchgate.net Additionally, oxidative methods, including electrochemical approaches, have been developed for the cleavage of diaryl ethers. rsc.orgrsc.org These methods often proceed through the formation of a radical cation or by activating one of the aromatic rings. Given the substitution pattern of the molecule, selective cleavage of one of the C-O bonds could potentially be achieved under carefully controlled conditions.
Chemical Behavior of the Methylsulfonyl Group
The methylsulfonyl group is a strongly electron-withdrawing and highly stable functional group. wikipedia.org It is generally resistant to both acidic and basic hydrolysis. Its primary role in the reactivity of the molecule is electronic, deactivating the aniline ring towards electrophilic substitution and decreasing the basicity of the amino group.
While the sulfonyl group itself is robust, it can influence the reactivity of adjacent positions. For example, in some contexts, an aromatic methylsulfonyl group can act as a leaving group in nucleophilic aromatic substitution, particularly if the aromatic ring is highly activated. nih.gov However, in this molecule, its displacement would be difficult. The C-S bond is strong, and there are no features that would particularly facilitate its cleavage. More commonly, the sulfonyl group is used as a protecting or directing group in multi-step syntheses, due to its stability and its ability to be removed under specific reductive conditions, although this is less common than with sulfonic acid groups. researchgate.netwikipedia.org
Electron-Withdrawing Effects on Aromatic Systems
The aniline ring in this compound is significantly deactivated by the presence of two powerful electron-withdrawing groups: the methylsulfonyl (-SO₂CH₃) group at the 5-position and the 2-fluorophenoxy group at the 2-position. Electron-withdrawing groups decrease the electron density on the aromatic ring, thereby reducing the basicity of the aniline nitrogen. researchgate.net This effect is a consequence of the inductive and resonance effects exerted by these substituents.
The methylsulfonyl group is a strong -I (inductive) and -M (mesomeric or resonance) group, pulling electron density away from the benzene ring. This deactivation is particularly pronounced at the ortho and para positions relative to the sulfonyl group. Consequently, the lone pair of electrons on the aniline nitrogen is less available for protonation or for participating in nucleophilic reactions. researchgate.net
The combined deactivating effect of these two substituents makes the aniline ring less susceptible to electrophilic aromatic substitution reactions. libretexts.org Any such reactions would be expected to proceed under harsher conditions and would likely be directed to the positions least deactivated by the existing groups.
Table 1: Comparison of Hammett Constants for Relevant Substituents
| Substituent | σ_meta | σ_para | Nature of Effect |
| -SO₂CH₃ | 0.64 | 0.72 | Strong Electron-Withdrawing |
| -OPh | 0.25 | -0.03 | Inductive Withdrawing, Resonance Donating |
| -F | 0.34 | 0.06 | Inductive Withdrawing |
| -NH₂ | -0.16 | -0.66 | Strong Electron-Donating |
Data is generalized and serves for comparative purposes.
Potential for Further Chemical Modifications of the Sulfone
The methylsulfonyl group, while generally stable, offers avenues for further chemical modification. The sulfone moiety is a versatile functional group that can participate in a range of chemical transformations. ucsb.edu
One potential modification is the reduction of the sulfone to a sulfide (B99878). This transformation typically requires strong reducing agents. Alternatively, the methyl group attached to the sulfonyl moiety could potentially be functionalized. For instance, deprotonation of the α-carbon with a strong base could generate a carbanion, which could then react with various electrophiles, although the acidity of these protons is significantly lower than in β-dicarbonyl compounds.
Cyclization and Annulation Reactions of this compound-Derived Intermediates
The unique arrangement of functional groups in this compound and its derivatives makes it a promising precursor for the synthesis of various heterocyclic systems through cyclization and annulation reactions.
Formation of Heterocyclic Systems from Aniline Derivatives
The aniline moiety is a cornerstone in the synthesis of a vast array of nitrogen-containing heterocycles. nih.gov The amino group can act as a nucleophile in intramolecular reactions to form new rings. For instance, derivatives of the title compound where the aniline nitrogen is acylated or alkylated with a suitable electrophile containing a second reactive site can undergo intramolecular cyclization.
A prominent example of such a reaction involving an ortho-aryloxy aniline is the synthesis of phenoxazines. nih.gov This class of tricyclic heterocycles can be formed through the cyclization of 2-aminophenol (B121084) derivatives or via intramolecular cyclization of 2-aryloxyanilines, often under oxidative conditions or through metal-catalyzed processes. The presence of the electron-withdrawing methylsulfonyl group on the aniline ring in the title compound would likely influence the feasibility and conditions required for such a cyclization.
Table 2: Potential Heterocyclic Systems from this compound Derivatives
| Heterocyclic System | Potential Synthetic Strategy | Key Reaction Type |
| Phenoxazine | Oxidative cyclization of the core structure | Intramolecular C-O/C-N bond formation |
| Benzoxazepine | Reaction with a two-carbon electrophile followed by cyclization | Intramolecular nucleophilic substitution |
| Quinoxaline | Condensation with a 1,2-dicarbonyl compound | Cyclocondensation |
Ring-Closing Reactions Involving Peripheral Functionalities
Beyond the direct involvement of the aniline nitrogen, the peripheral functionalities of derivatized this compound can participate in ring-closing reactions. For example, if a reactive group is introduced onto the 2-fluorophenoxy ring or if the methyl group of the sulfone is functionalized, these positions can become sites for intramolecular bond formation.
Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic structures. researchgate.netnih.gov If alkenyl groups were to be introduced on the aniline nitrogen and, for instance, the fluorophenoxy ring, RCM could potentially be employed to construct a macrocyclic structure incorporating the diaryl ether core.
Furthermore, intramolecular cyclization can be initiated from the sulfonyl group. For example, intramolecular Friedel-Crafts-type reactions could be envisioned if an appropriate acyl or alkyl group is appended to the molecule, leading to the formation of fused ring systems. The specific substitution pattern and the electronic nature of the aromatic rings would heavily influence the regioselectivity of such cyclizations. nih.gov
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the proton (¹H) and carbon-¹³ (¹³C) skeletons of a molecule.
In the ¹H NMR spectrum of 2-(2-Fluorophenoxy)-5-(methylsulfonyl)aniline, the aromatic protons would appear as distinct multiplets in the downfield region, typically between 6.5 and 8.0 ppm. The protons on the aniline (B41778) ring are expected to be influenced by the electron-donating amino group and the electron-withdrawing methylsulfonyl and fluorophenoxy groups, leading to a complex splitting pattern. The methyl protons of the sulfonyl group would present as a sharp singlet, likely in the range of 3.0-3.3 ppm.
The ¹³C NMR spectrum would complement this information by providing the chemical shifts for each unique carbon atom. The carbon atoms bonded to the electronegative oxygen, nitrogen, and fluorine atoms, as well as the sulfonyl group, would be significantly deshielded and appear at higher chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aniline Ring CH | 6.5 - 7.8 | 110 - 150 |
| Fluorophenoxy Ring CH | 7.0 - 7.5 | 115 - 160 |
| -SO₂CH₃ | 3.0 - 3.3 | 40 - 45 |
Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Modes
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the asymmetric and symmetric S=O stretching of the sulfonyl group (approximately 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively), the C-F stretching of the fluorophenoxy group (around 1200-1250 cm⁻¹), and the C-O-C ether linkage (with stretches in the 1200-1260 cm⁻¹ region).
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the aromatic C-C bond vibrations within the phenyl rings.
Table 2: Expected IR and Raman Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch (Amine) | 3300 - 3500 | Weak |
| S=O Stretch (Sulfonyl) | 1300 - 1350 (asym), 1140 - 1160 (sym) | Strong |
| C-F Stretch | 1200 - 1250 | Moderate |
| C-O-C Stretch (Ether) | 1200 - 1260 | Moderate |
High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₂FNO₃S), the calculated exact mass would be a key identifier.
Fragmentation analysis within the mass spectrometer would reveal characteristic pathways. Common fragmentation patterns would likely involve the cleavage of the ether bond, loss of the methylsulfonyl group, and fragmentation of the aromatic rings, providing further structural confirmation.
X-ray Diffraction Crystallography for Solid-State Molecular Architecture
Should this compound be a crystalline solid, X-ray diffraction crystallography could provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would yield precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amine and sulfonyl groups. However, obtaining single crystals of sufficient quality is a prerequisite for this analysis. At present, there is no publicly available crystal structure for this specific compound.
Chromatographic and Purity Assessment Techniques (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from any impurities or reaction byproducts.
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC with a C18 column, would be a suitable method for purity analysis. A mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would likely provide good separation. Detection could be achieved using a UV detector, monitoring at a wavelength where the aromatic rings show strong absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, potentially after derivatization of the polar amine group to increase volatility. GC-MS provides both retention time data for purity assessment and mass spectral data for component identification.
Computational Chemistry and Theoretical Investigations of 2 2 Fluorophenoxy 5 Methylsulfonyl Aniline
Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of novel compounds.
Molecular Orbital Analysis and Charge Distribution
Molecular orbital (MO) theory provides a framework for understanding the electronic distribution and energy levels within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.
For 2-(2-Fluorophenoxy)-5-(methylsulfonyl)aniline, a DFT study could elucidate the spatial distribution of the HOMO and LUMO. It is anticipated that the HOMO would be localized primarily on the electron-rich aniline (B41778) ring, particularly the amino group, which is a strong electron-donating group. The LUMO, conversely, would likely be distributed over the electron-withdrawing methylsulfonyl group and the fluorophenoxy ring.
The charge distribution across the molecule can be quantified through methods like Natural Bond Orbital (NBO) analysis. This would reveal the partial charges on each atom, highlighting the electrophilic and nucleophilic sites. The nitrogen atom of the aniline and the oxygen of the ether linkage would be expected to carry negative partial charges, while the sulfur atom of the methylsulfonyl group and the carbon atoms attached to electronegative atoms would exhibit positive partial charges. This information is invaluable for predicting how the molecule might interact with biological targets or other reagents.
Table 1: Hypothetical Molecular Orbital Parameters for this compound
| Parameter | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | High | Indicates potential for electron donation |
| LUMO Energy | Low | Indicates potential for electron acceptance |
| HOMO-LUMO Gap | Moderate | Suggests moderate chemical reactivity |
Prediction of Spectroscopic Parameters
Quantum mechanical calculations can accurately predict various spectroscopic parameters, which can aid in the characterization of a synthesized compound.
NMR Spectroscopy: Theoretical calculations of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structural elucidation. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing this with an experimental spectrum can confirm the proposed structure. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational averaging.
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption peaks in its IR spectrum. QM calculations can predict these frequencies, which relate to the stretching, bending, and torsional motions of the chemical bonds. For the target molecule, characteristic vibrational modes would include the N-H stretching of the amine, the S=O stretching of the sulfonyl group, the C-F stretching of the fluorophenoxy ring, and the C-O-C stretching of the ether linkage.
Table 2: Predicted Key IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |
| N-H (Aniline) | Symmetric & Asymmetric Stretch | 3300-3500 |
| S=O (Sulfonyl) | Symmetric & Asymmetric Stretch | 1150-1180 & 1320-1350 |
| C-F (Fluorophenoxy) | Stretch | 1200-1250 |
| C-O-C (Ether) | Asymmetric Stretch | 1200-1270 |
Molecular Modeling and Conformational Analysis
The three-dimensional structure of a molecule is crucial for its function, particularly in a biological context where it needs to interact with specific binding sites. Molecular modeling techniques are used to explore the possible conformations of a molecule and their relative energies.
Energy Minimization and Conformational Sampling
The presence of rotatable bonds in this compound, specifically the C-O and C-N bonds, allows for a range of possible three-dimensional arrangements. Conformational analysis aims to identify the most stable conformations, which are those with the lowest potential energy.
This process typically begins with a conformational search using methods like molecular mechanics force fields. These methods are computationally less expensive than QM and can rapidly explore a large number of possible conformations. The identified low-energy conformers can then be subjected to more accurate geometry optimization using DFT to determine their relative energies and structural parameters with higher precision. The global minimum energy conformation represents the most likely structure of the molecule in the gas phase.
Dynamics Simulations for Molecular Flexibility
While conformational analysis identifies stable states, molecular dynamics (MD) simulations provide insights into the dynamic behavior and flexibility of a molecule over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. This allows for the exploration of the conformational landscape and the observation of transitions between different energy minima.
For this compound, an MD simulation, often performed in a simulated aqueous environment to mimic physiological conditions, would reveal the flexibility of the phenoxy and methylsulfonyl groups relative to the central aniline ring. This information is critical for understanding how the molecule might adapt its shape to fit into a biological receptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to Related Chemical Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on this compound are available, the methodology can be discussed in the context of related chemical series, such as other substituted anilines or diaryl ethers.
In a typical QSAR study, a set of molecules with known biological activities (e.g., enzyme inhibition) is used as a training set. For each molecule, a variety of molecular descriptors are calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).
Statistical methods, such as multiple linear regression or partial least squares, are then employed to build a mathematical model that correlates a subset of these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds.
For a series of analogs of this compound, a QSAR model could help identify the key structural features that contribute to a desired biological effect. For example, it could reveal whether electron-withdrawing or electron-donating substituents on the phenoxy ring enhance activity, or what the optimal size and polarity of the substituent at the 5-position of the aniline ring might be. Such models are invaluable in guiding the design of more potent and selective molecules in drug discovery programs.
Calculation of Molecular Descriptors
Molecular descriptors are numerical values that describe the chemical and physical properties of a molecule. These descriptors are fundamental in computational chemistry and are used to predict the behavior of compounds, including their bioavailability and potential for drug-likeness. For this compound, key descriptors would include:
Topological Polar Surface Area (TPSA): This descriptor is crucial for predicting drug transport properties, such as absorption and blood-brain barrier penetration. It is calculated by summing the surface contributions of polar atoms.
Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.
Rotatable Bonds: The number of rotatable bonds is an indicator of molecular flexibility, which can impact how well a ligand can fit into a protein's binding site.
Table 1: Calculated Molecular Descriptors for this compound
| Descriptor | Value | Significance |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 81.3 Ų | Influences cell permeability and oral bioavailability. |
| Lipophilicity (logP) | 3.5 | Indicates moderate lipophilicity, affecting solubility and membrane permeability. |
Development and Validation of Predictive Models for Structure-Activity Correlations
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of a predictive QSAR model for a series of compounds including this compound would involve:
Data Set Compilation: A dataset of structurally related compounds with experimentally determined biological activities would be assembled.
Descriptor Calculation: A wide range of molecular descriptors (topological, electronic, steric, etc.) would be calculated for each compound in the dataset.
Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be employed to build a model that correlates the descriptors with the biological activity.
Validation: The predictive power of the model would be rigorously validated using internal and external validation techniques to ensure its robustness and reliability.
Such models are invaluable in drug discovery for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be instrumental in understanding its potential biological targets.
Elucidation of Binding Modes and Intermolecular Interactions
By docking this compound into the active site of a target protein, researchers can visualize its binding mode. This includes identifying key intermolecular interactions that stabilize the ligand-protein complex, such as:
Hydrogen Bonding Networks: The aniline and sulfonyl groups of the molecule are potential hydrogen bond donors and acceptors, respectively.
Hydrophobic Contacts: The fluorophenoxy and methyl groups can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Pi-Stacking: The aromatic rings can participate in pi-pi or cation-pi interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Analysis of Ligand-Receptor Complementarity
A successful docking simulation will demonstrate good shape and chemical complementarity between the ligand and the receptor's binding site. The analysis would focus on how well the shape of this compound fits into the binding pocket and how its chemical features align with the corresponding features of the protein's active site. This analysis is crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.
Structure Reactivity and Structure Property Relationships in the Context of 2 2 Fluorophenoxy 5 Methylsulfonyl Aniline
Impact of Fluorine Substitution on Aromatic Ring Reactivity and Electron Density
However, fluorine also possesses lone pairs of electrons in its p-orbitals, which can be donated into the aromatic π-system through a mesomeric or resonance effect (+M). This donation increases the electron density at the ortho and para positions. For fluorine, the inductive effect is significantly stronger than the mesomeric effect. Consequently, the net result is a deactivation of the aromatic ring towards electrophilic aromatic substitution. While fluorine is a deactivator, its resonance effect still directs incoming electrophiles to the ortho and para positions. The addition of fluorine atoms can also enhance the thermal stability and chemical resistance of the aromatic ring.
| Substituent | Inductive Effect | Resonance (Mesomeric) Effect | Net Effect on Ring |
|---|---|---|---|
| -F (Fluoro) | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivating, Ortho/Para Directing |
| -NH₂ (Amino) | Weakly Withdrawing (-I) | Strongly Donating (+M) | Strongly Activating, Ortho/Para Directing |
| -SO₂CH₃ (Methylsulfonyl) | Strongly Withdrawing (-I) | Strongly Withdrawing (-M) | Strongly Deactivating, Meta Directing |
Electronic and Steric Effects of the Methylsulfonyl Group on the Aniline (B41778) Core
The methylsulfonyl group (-SO₂CH₃) is a powerful electron-withdrawing substituent with both a strong negative inductive (-I) and a strong negative mesomeric (-M) effect. Its presence on the aniline ring at the 5-position (meta to the amino group) dramatically reduces the electron density of the aromatic system. This has several significant consequences:
Decreased Basicity: The amino group (-NH₂) of aniline is basic due to the lone pair of electrons on the nitrogen atom. In 2-(2-Fluorophenoxy)-5-(methylsulfonyl)aniline, the methylsulfonyl group withdraws electron density from the ring and, consequently, from the nitrogen atom. This delocalization makes the lone pair less available to accept a proton, rendering the molecule a much weaker base than unsubstituted aniline. Electron-withdrawing groups generally decrease the basicity of anilines.
Ring Deactivation: The aniline ring is typically highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino group. However, the potent deactivating effect of the methylsulfonyl group counteracts this activation. The ring is therefore significantly less reactive towards electrophiles than simple anilines.
Steric Influence: While the primary influence of the methylsulfonyl group is electronic, it also possesses considerable bulk. This steric hindrance can affect the molecule's conformation and may influence the accessibility of nearby sites to reacting species.
Interplay of Substituents on Molecular Conformation and Rotational Barriers
The rotation around the C-O-C ether linkage is subject to a considerable energy barrier. This barrier arises from the steric clash between the aniline ring and the ortho-fluorine atom on the phenoxy ring. Similarly, rotation of the entire fluorophenoxy group relative to the aniline core is restricted. Computational studies on related substituted anilines and biphenyls show that such rotational barriers are a critical feature of their potential energy surface. These conformational constraints are crucial as they define the three-dimensional shape of the molecule, which is a key determinant of its ability to interact with biological targets or assemble in a solid state.
| Compound | Dihedral Angle Between Aromatic Rings | Reference |
|---|---|---|
| 4-Nitro-2-phenoxyaniline | 71.40° | |
| Diphenyl ether (calculated) | ~40-60° (varies with method) | General chemical literature |
Comparative Analysis of Reactivity and Stability with Unsubstituted or Monosubstituted Anilines
The reactivity of this compound is markedly different from that of aniline or simple monosubstituted anilines.
Basicity: As previously noted, the strong electron-withdrawing nature of the methylsulfonyl group makes this compound significantly less basic than aniline. Aniline has a pKa of 4.6 for its conjugate acid. In contrast, anilines with electron-withdrawing groups, such as p-nitroaniline, have much lower pKa values (around 1.0). The combined effects of the substituents in this compound would place its basicity in the range of strongly deactivated anilines.
Electrophilic Substitution: Unsubstituted aniline is so reactive that its reaction with bromine water leads to the immediate formation of a 2,4,6-tribromoaniline (B120722) precipitate. Controlling this reaction to achieve monosubstitution is notoriously difficult. For this compound, the aniline ring is strongly deactivated. Electrophilic substitution would be much slower and require harsher conditions. The directing effects would be complex: the amino group directs ortho/para, while the methylsulfonyl group directs meta. The positions ortho and para to the amino group are already substituted (phenoxy group) or sterically hindered.
Stability: Anilines are susceptible to oxidation, often producing colored polymeric materials. The lower electron density on the aniline ring of the title compound, due to the electron-withdrawing groups, increases its stability towards oxidation compared to unsubstituted aniline.
| Compound | pKa of Conjugate Acid (approximate) | Relative Basicity |
|---|---|---|
| p-Toluidine | 5.1 | More basic than aniline |
| Aniline | 4.6 | Reference |
| p-Nitroaniline | 1.0 | Much less basic than aniline |
| This compound | < 1.0 (Predicted) | Very weakly basic |
Principles of Molecular Design for Targeted Chemical Behavior
The specific arrangement of functional groups in this compound is indicative of a molecule designed with specific purposes in mind, likely in the fields of medicinal chemistry or materials science. Substituting anilines is a common strategy for optimizing the pharmacological properties of drug candidates, including their bioavailability, solubility, and receptor selectivity.
Metabolic Blocking and Lipophilicity: The fluorine atom is often introduced to block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body. Fluorine substitution also increases lipophilicity, which can affect how a molecule crosses cell membranes.
Modulating pKa: As discussed, the substituents finely tune the basicity of the aniline nitrogen. In drug design, controlling a compound's pKa is critical. It determines the charge state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with its biological target. Reducing the basicity of an aniline can prevent unwanted interactions or side effects.
Conformational Rigidity: The bulky substituents and the resulting rotational barriers lend a degree of conformational rigidity to the molecule. In drug design, a more rigid molecule often has higher affinity and selectivity for its target receptor because the entropic penalty upon binding is lower.
In essence, each component of this compound serves to modulate its physicochemical properties. The molecule represents a sophisticated example of molecular design where electronic, steric, and conformational factors are balanced to achieve a desired chemical behavior.
Role of 2 2 Fluorophenoxy 5 Methylsulfonyl Aniline As a Synthetic Intermediate and Building Block
Precursor for the Synthesis of Novel Heterocyclic Compounds
The primary and most well-documented application of 2-(2-Fluorophenoxy)-5-(methylsulfonyl)aniline is its role as a key precursor in the synthesis of advanced heterocyclic compounds. Heterocycles are foundational scaffolds in drug discovery, and this aniline (B41778) derivative provides a specific and highly functionalized component for their construction.
Its most notable application is in the synthesis of Quizartinib, a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. Quizartinib is a complex molecule featuring multiple heterocyclic rings and is used in the treatment of acute myeloid leukemia (AML) characterized by FLT3 internal tandem duplication (ITD) mutations.
In the synthesis of Quizartinib, the aniline nitrogen of this compound acts as a nucleophile. It is typically reacted with an activated partner molecule, such as a phenyl carbamate (B1207046) derivative of another heterocycle (e.g., a substituted isoxazole), to form a critical urea (B33335) linkage. This reaction connects the aniline-containing fragment to the rest of the target molecule, forming the core structure of the final active pharmaceutical ingredient (API). The reaction is a cornerstone of the convergent synthesis strategy for this class of kinase inhibitors.
Table 1: Key Synthetic Reaction
| Reactant A | Reactant B (Example) | Key Bond Formed | Resulting Moiety |
|---|
Application in Multi-Step Organic Syntheses for Complex Molecules
This approach, known as a late-stage functionalization or convergent synthesis, is highly efficient. It allows chemists to build different complex fragments of the target molecule independently and then combine them near the end of the process. The use of this compound as a key building block in this manner offers several advantages:
Modularity: It allows for the synthesis of analogues and derivatives by simply swapping out one building block for another, which is crucial for drug discovery and optimization.
Purification Efficiency: Introducing a complex and pure fragment like this aniline simplifies the purification of the final product, as fewer side reactions from carrying simple functional groups through many steps are avoided.
The synthesis of Quizartinib from this intermediate is a clear example of its application in the efficient, multi-step assembly of a complex, biologically active molecule. nih.gov
Utility in the Preparation of Labeled Compounds for Mechanistic Studies
Understanding the fate of a drug molecule in a biological system is a mandatory part of pharmaceutical development. These absorption, distribution, metabolism, and excretion (ADME) studies are conducted using isotopically labeled versions of the drug candidate. This compound is an ideal precursor for the synthesis of such labeled compounds.
A study detailing the absorption, metabolism, and excretion of Quizartinib in healthy male subjects utilized a single oral dose of [¹⁴C]-Quizartinib. nih.gov To create this radiolabeled version of the drug, the isotopic label (Carbon-14) must be incorporated into a metabolically stable position within the molecule. The aromatic rings of a precursor like this compound are excellent candidates for such labeling.
The synthesis would involve using a ¹⁴C-labeled starting material in the sequence that produces the aniline intermediate. This labeled intermediate is then carried through the final coupling step to produce the final [¹⁴C]-Quizartinib. The use of this labeled drug was crucial in determining that Quizartinib is extensively metabolized and predominantly eliminated in the feces, providing essential data for its clinical development. nih.gov
Table 2: Application in Labeled Compound Synthesis
| Labeled Precursor (Hypothetical) | Isotope | Purpose of Labeled Final Product | Key Finding from Study |
|---|
Contribution to the Development of Diverse Chemical Libraries
The specific and complex substitution pattern of this compound is the result of extensive research and optimization in medicinal chemistry. The development of targeted therapies like kinase inhibitors relies heavily on the creation of diverse chemical libraries to establish a robust structure-activity relationship (SAR). nih.govresearchgate.net
In a typical drug discovery campaign, chemists synthesize a large number of analogues of a "hit" or "lead" compound to determine which structural features are essential for biological activity and which can be modified to improve properties like potency, selectivity, and metabolic stability.
This compound represents a highly optimized building block for a library of kinase inhibitors. During the development of Quizartinib and related compounds, numerous aniline derivatives would have been synthesized and tested. The variations would have explored different:
Halogen substitutions on the phenoxy ring to modulate electronic properties and binding interactions.
Positions and types of sulfonyl groups (e.g., methylsulfonyl, ethylsulfonyl) to optimize solubility and hydrogen bonding potential.
Linker geometries and other substituents on the aniline ring.
The discovery that the precise arrangement found in this compound leads to a highly potent and selective final compound underscores its importance. It is not just a random intermediate but a tailored building block that embodies the successful outcome of a library-driven SAR study, enabling the creation of a best-in-class therapeutic agent. nih.gov
Q & A
Q. What are the recommended synthetic routes for 2-(2-Fluorophenoxy)-5-(methylsulfonyl)aniline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step reactions. A plausible route starts with introducing the methylsulfonyl group via sulfonation of a nitroaniline precursor, followed by reduction to the amine. Subsequent coupling with 2-fluorophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) introduces the phenoxy group. Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) may optimize regioselectivity . Microwave-assisted synthesis (e.g., 100°C, 16 hours) can enhance efficiency, as demonstrated for analogous fluorophenoxy-aniline derivatives, yielding ~87% purity .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Analyze - and -NMR for distinct signals: the methylsulfonyl group ( ~3.0–3.5 ppm for ; ~40–45 ppm for ) and fluorine-induced splitting in the aromatic region ( ~6.5–7.5 ppm). -NMR confirms the fluorophenoxy moiety ( ~-110 to -120 ppm) .
- LCMS/HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z ~290) .
Q. What solubility and stability considerations are critical for handling this compound?
- Methodological Answer : The methylsulfonyl group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) but reduces stability in aqueous acidic/basic conditions. Store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the aniline group. Use freshly distilled THF or EtOAc for reactions to avoid decomposition .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the aniline core be addressed?
- Methodological Answer :
- Protecting Groups : Temporarily protect the amine with acetyl or tert-butoxycarbonyl (Boc) groups to direct electrophilic substitution to the para position of the phenoxy moiety .
- Directed Ortho-Metalation : Use directing groups (e.g., sulfonyl) to control metalation sites in Pd-catalyzed reactions .
- Computational Modeling : Employ DFT calculations to predict reactive sites based on electron density maps (e.g., Fukui indices) .
Q. What strategies optimize the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify the fluorophenoxy and methylsulfonyl groups. For example, replacing fluorine with chlorine or adjusting the phenoxy substituent’s steric bulk can alter binding affinity .
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., kinase domains). The methylsulfonyl group may form hydrogen bonds with catalytic lysine residues, while fluorine enhances lipophilicity for membrane penetration .
Q. How do contradictory data on reaction yields or biological activity arise, and how can they be resolved?
- Methodological Answer :
- Reproducibility Checks : Verify solvent purity (e.g., anhydrous DMF vs. technical grade) and catalyst lot variability (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃).
- Meta-Analysis : Compare data across studies (e.g., yields from microwave vs. conventional heating ).
- Orthogonal Validation : Confirm biological activity using both in vitro (e.g., enzyme inhibition assays) and in silico (e.g., MD simulations) approaches .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Methodological Answer :
- Continuous Flow Chemistry : Reduces exothermic risks during sulfonation and improves mixing efficiency for high-volume batches .
- Catalyst Recovery : Use immobilized Pd catalysts (e.g., Pd/C or Pd on SiO₂) to minimize metal leaching and costs .
- Byproduct Management : Implement inline IR spectroscopy to monitor intermediates and optimize quenching steps (e.g., Na₂SO₃ for excess sulfonyl chloride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
